4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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Overview
Description
4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-propoxybenzohydrazide with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. Additionally, its ability to undergo redox reactions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(2-methoxy naphthalene)methylidene]benzohydrazide: Used as a corrosion inhibitor.
(E)-4-Fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide: Known for its nonlinear optical properties.
N’-[(Thiophen-2-yl)methylidene]benzohydrazide: Exhibits antibacterial and antifungal activities.
Uniqueness
4-PROPOXY-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique propoxy group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-propoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-11-21-15-5-3-14(4-6-15)16(20)19-18-12-13-7-9-17-10-8-13/h3-10,12H,2,11H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
DHCLEYFVFIPUHF-LDADJPATSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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